
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H8O5. It is a derivative of tetrahydrofuran, featuring hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 3 position. This compound is notable for its unique structure, which includes a five-membered ring with both hydroxyl and carboxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid can be achieved through various methods. One approach involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method includes the dehydration and concomitant cyclization of erythritol in the presence of specific catalysts . The reaction conditions typically involve heating erythritol at temperatures ranging from 85 to 200°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate: A derivative with similar structural features but different functional groups.
3-Hydroxytetrahydrofuran: Lacks the carboxylic acid group but shares the tetrahydrofuran ring structure.
Uniqueness
3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3,4-dihydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-10-2-5(3,9)4(7)8/h3,6,9H,1-2H2,(H,7,8) |
InChI Key |
BKZLPJWBRQQEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


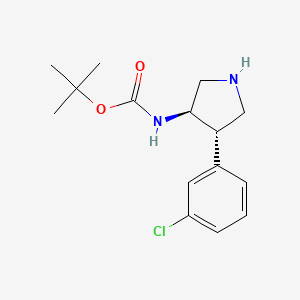
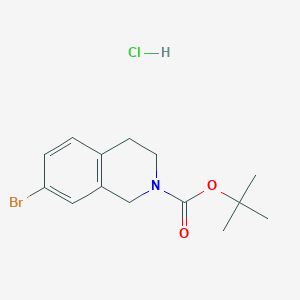


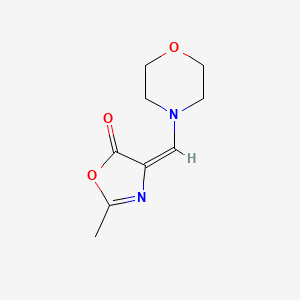

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
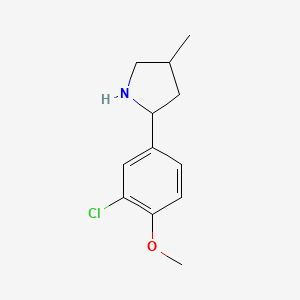

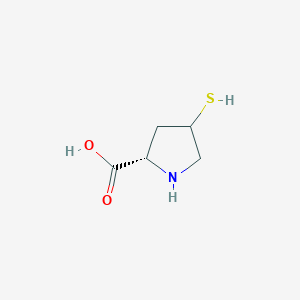
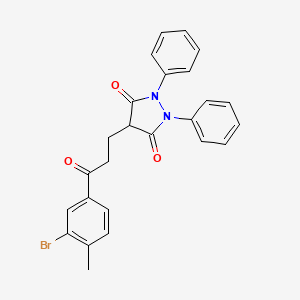
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
